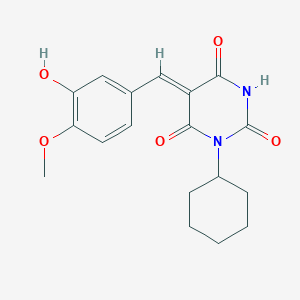
1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHBP, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. CHBP was first synthesized in 2014 by a group of Chinese researchers, and since then, several studies have been conducted to investigate its properties and potential uses.
作用机制
The mechanism of action of 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that this compound may be a useful treatment for inflammatory diseases and cancer.
实验室实验的优点和局限性
One advantage of 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its potent anti-inflammatory and anti-cancer properties make it an attractive candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several potential future directions for research on 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. First, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Additionally, studies are needed to investigate the safety and efficacy of this compound in animal models and human clinical trials. Finally, research is needed to explore the potential uses of this compound in other areas, such as cardiovascular disease and metabolic disorders.
合成方法
The synthesis of 1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form a cyanoacetone intermediate. This intermediate is then reacted with 3-hydroxy-4-methoxybenzaldehyde to form a Schiff base, which is subsequently cyclized with barbituric acid to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
1-cyclohexyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in a variety of scientific research applications. In particular, it has been found to have potent anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also shown that this compound can inhibit the growth of several types of cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to have a protective effect on the brain, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-25-15-8-7-11(10-14(15)21)9-13-16(22)19-18(24)20(17(13)23)12-5-3-2-4-6-12/h7-10,12,21H,2-6H2,1H3,(H,19,22,24)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHWIEVRICEINQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

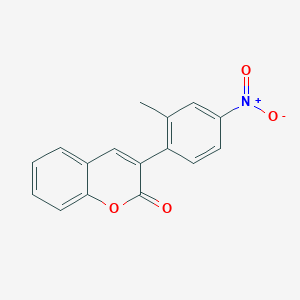

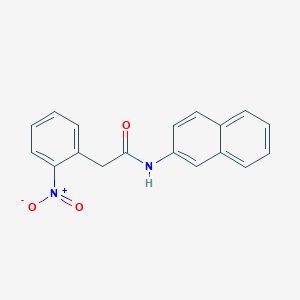
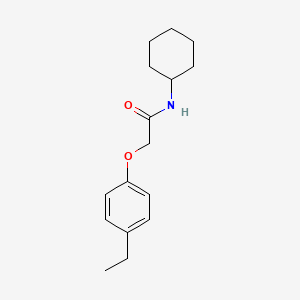
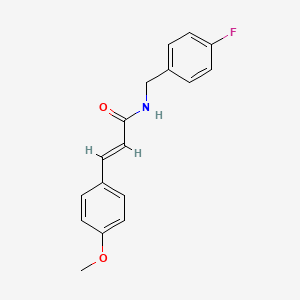
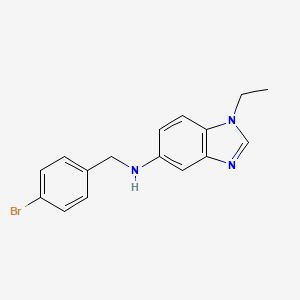
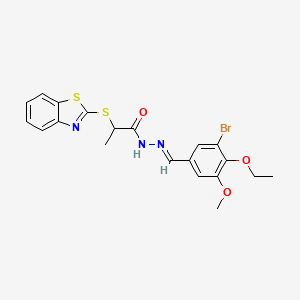
![4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5757275.png)
![1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5757283.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
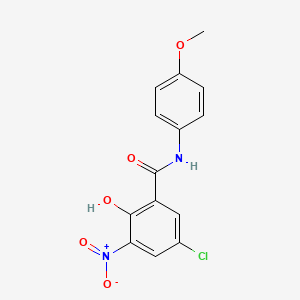
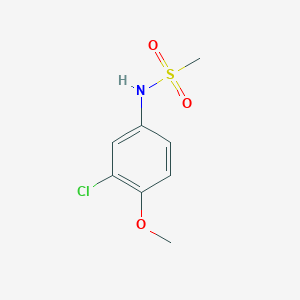
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
